Cyclopropane, octyl-
Description
Historical Context of Cyclopropane (B1198618) Chemistry in Research
The study of cyclopropane and its derivatives is a significant field within organic chemistry, dating back to the late 19th century. The Austrian chemist August Freund first synthesized cyclopropane in 1881 by treating 1,3-dibromopropane (B121459) with sodium, leading to an intramolecular Wurtz reaction. wikipedia.orgwikipedia.orgacs.org Freund also correctly proposed the three-membered ring structure of the compound in his initial publication. wikipedia.orgwikipedia.orgacs.orgairliquide.com This discovery marked the beginning of research into small-ring, strained molecules. In 1887, Gustavson improved the yield of cyclopropane synthesis by using zinc instead of sodium. wikipedia.org
For several decades, cyclopropane remained primarily of theoretical interest due to its unique strained ring structure. wikipedia.orgacs.org The small 60° bond angles in the cyclopropane ring result in significant angle strain (27.5 kcal mol⁻¹), making the C-C bonds weaker and more reactive than those in acyclic alkanes. nih.govcore.ac.uk The bonding in cyclopropane is often described using the "bent bond" or Walsh model, which highlights the increased p-character of the C-C bonds, giving them some resemblance to a double bond. scripps.eduotago.ac.nzresearchgate.net
A significant milestone in the practical application of cyclopropane chemistry came in 1929 when Henderson and Lucas discovered its anesthetic properties. wikipedia.orgwoodlibrarymuseum.org This led to its clinical use as an inhalation anesthetic from the 1930s to the 1980s. wikipedia.org However, its high flammability and the potential for adverse cardiac effects limited its widespread use. wikipedia.orgnih.gov
The mid-20th century saw the development of key synthetic methods for creating cyclopropane rings, a process known as cyclopropanation. scripps.eduwikipedia.org The Simmons-Smith reaction, developed by Howard Ensign Simmons, Jr. and Ronald D. Smith, became a widely used method for converting alkenes to cyclopropanes. wikipedia.org Other important methods include the use of carbenes and carbenoids, which add across a double bond to form the cyclopropane ring. wikipedia.orglibretexts.org
Significance of the Cyclopropane Motif in Contemporary Organic Chemistry
In modern organic chemistry, the cyclopropane motif is a highly valued structural element. nih.govresearchgate.net Its rigid, three-dimensional structure and unique electronic properties make it a useful component in the design of complex molecules. nih.govnih.gov The strained ring can act as a reactive handle, participating in various ring-opening reactions, cycloadditions, and rearrangements to form larger, more complex structures. otago.ac.nznih.govuwindsor.ca
The cyclopropane ring is particularly significant in medicinal chemistry. nih.govscientificupdate.com It is found in numerous pharmaceutical agents and biologically active natural products. nih.govacs.org The incorporation of a cyclopropane ring into a drug molecule can lead to several beneficial effects, including:
Increased Potency: The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target. nih.gov
Metabolic Stability: The C-H bonds in cyclopropane are stronger than those in typical alkyl groups, which can make the molecule more resistant to metabolic degradation. nih.gov
Improved Physicochemical Properties: The cyclopropane group can be used to fine-tune properties such as solubility and lipophilicity. nih.gov
Isosteric Replacement: The cyclopropane ring is often used as a bioisostere for other functional groups, such as gem-dimethyl groups or alkenes. nih.govacs.org
The prevalence of the cyclopropane motif in drug discovery is evident from the large number of patents and approved drugs that contain this structural feature. nih.govscientificupdate.com
Overview of Octylcyclopropane Derivatives and Their Research Scope
Octylcyclopropane refers to a cyclopropane ring substituted with an octyl group. The specific placement of the octyl group and any other substituents on the ring leads to a variety of derivatives. One notable example is 2-octylcyclopropane-1-carboxylic acid, also known as olibanic acid, which is a key component responsible for the characteristic odor of frankincense. wikipedia.org
Research into octylcyclopropane derivatives spans several areas of chemistry. Synthetic chemists have explored various methods for their preparation. For instance, the cyclopropanation of dec-1-ene with dihalocarbenes has been used to synthesize 1,1-dihalo-2-octylcyclopropanes. beilstein-journals.org Another approach involves the catalytic cyclopropanation of unsaturated fatty esters, such as methyl oleate (B1233923), to produce derivatives like ethyl (2R,3S)-2-(7-methoxycarbonyl)heptyl-3-octylcyclopropane-1-carboxylate. researchgate.netrsc.org
The physical and chemical properties of octylcyclopropane derivatives are also a subject of study. For example, research has been conducted on the synthesis and characterization of various stereoisomers of these compounds. researchgate.netresearchgate.net The presence of the long octyl chain influences the molecule's lipophilicity and other physicochemical properties, which can be relevant in fields like materials science and the development of new monomers from renewable sources. researchgate.net
While a significant body of research exists for cyclopropane chemistry in general, the specific focus on "cyclopropane, octyl-" often appears in the context of natural product chemistry, synthetic methodology development, and the study of fatty acid derivatives. wikipedia.orgrsc.orgresearchgate.net
Interactive Data Table: Properties of Selected Octylcyclopropane Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| 2-Octylcyclopropane-1-carboxylic acid | C12H22O2 | 198.30 | 3251034 |
| (1S)-2-octylcyclopropane-1-carboxylic acid | C12H22O2 | 198.30 | 175487598 |
| Cyclopropaneoctanoic acid, 2-octyl-, methyl ester | C20H38O2 | 310.51 | 543406 |
| 1,1-dichloro-2-octylcyclopropane | C11H20Cl2 | 223.18 | Not available |
| 1,1-dibromo-2-octylcyclopropane | C11H20Br2 | 312.08 | Not available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1472-09-9 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
octylcyclopropane |
InChI |
InChI=1S/C11H22/c1-2-3-4-5-6-7-8-11-9-10-11/h11H,2-10H2,1H3 |
InChI Key |
VFWTZFZJUAJMJB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1 |
Canonical SMILES |
CCCCCCCCC1CC1 |
Synonyms |
Octylcyclopropane |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octylcyclopropane and Its Derivatives
Catalytic Cyclopropanation Strategies
Catalytic cyclopropanation involves the reaction of an alkene with a carbene precursor, facilitated by a catalyst. This approach is central to modern organic synthesis due to its high efficiency and the ability to control stereochemistry. For the synthesis of octylcyclopropane, the common starting material is the terminal alkene 1-decene (B1663960).
One of the most effective strategies for synthesizing cyclopropanes is the transition-metal-catalyzed reaction of diazo compounds with alkenes. nih.gov In this process, the metal catalyst reacts with the diazo compound to generate a transient metal carbene intermediate. wikipedia.orgrsc.org This highly reactive species then transfers the carbene fragment to an alkene, such as 1-decene, to form the cyclopropane (B1198618) ring in a concerted, though often asynchronous, manner. wikipedia.orgnih.gov
Both copper and rhodium complexes are extensively used as catalysts for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org
Copper-Catalyzed Synthesis: Copper catalysts, particularly copper(II) sulfate (B86663) (CuSO₄) and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), are effective for the cyclopropanation of 1-decene. In a typical procedure, ethyl diazoacetate (EDA) is added to 1-decene in the presence of a copper catalyst. For instance, the reaction of 1-decene and EDA using anhydrous CuSO₄ yields a mixture of cis- and trans-ethyl 2-octylcyclopropanecarboxylate. prepchem.com The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. prepchem.com While effective, copper catalysts sometimes require higher temperatures and may offer lower diastereoselectivity compared to rhodium catalysts. rsc.org
Rhodium-Catalyzed Synthesis: Dirhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are exceptionally efficient catalysts for these transformations, often providing quantitative yields under mild conditions. rsc.org They are compatible with a broad range of alkenes, including electron-rich, neutral, and electron-poor ones. wikipedia.org In the reaction of monounsaturated fatty esters (structurally similar to 1-decene) with EDA, Rh₂(OAc)₄ has been shown to produce quantitative yields of the corresponding cyclopropane derivatives. rsc.org The reaction mechanism involves the formation of a rhodium-carbene intermediate which then reacts with the alkene. wikipedia.org
| Catalyst | Substrate | Diazo Compound | Yield | Selectivity (trans:cis) | Reference |
|---|---|---|---|---|---|
| Cu(OTf)₂ | Methyl Oleate (B1233923) | EDA | >99% | 72:28 | rsc.org |
| Rh₂(OAc)₄ | Methyl Oleate | EDA | >99% | 63:37 | rsc.org |
Achieving control over the stereochemistry of the cyclopropane ring is a significant goal in synthetic chemistry.
Diastereoselective Methods: Diastereoselectivity in the cyclopropanation of substrates like 1-decene is influenced by the catalyst and the structure of the reactants. For many terminal alkenes, a preference for the trans (or E) isomer is observed. rsc.org Furthermore, the rigidity of a substrate can be exploited to achieve high diastereoselectivity. In reactions involving alkenyl cyclopropyl (B3062369) carbinols, a directing effect from the hydroxyl group can guide the cyclopropanation to occur on a specific face of the double bond, resulting in a single diastereomer. nih.govresearchgate.net
Enantioselective Methods: The synthesis of specific enantiomers of octylcyclopropane derivatives is achieved using chiral catalysts. Chiral dirhodium(II) complexes are among the most successful catalysts for enantioselective cyclopropanation. nih.gov Catalysts derived from chiral ligands like adamantylglycine (e.g., Rh₂(S-TCPTAD)₄) or triarylcyclopropanecarboxylates (e.g., Rh₂(R-p-Ph-TPCP)₄) have enabled highly enantioselective cyclopropanations of various alkenes with aryldiazoacetates and vinyldiazoacetates, achieving enantiomeric excesses (ee) of up to 98%. nih.govnsf.govnsf.gov The choice of catalyst and solvent system is critical for optimizing both yield and enantiocontrol. uniovi.es
Chemoenzymatic synthesis merges the strengths of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. frontiersin.orgmdpi.com While direct enzymatic cyclopropanation of a simple alkene like 1-decene to form octylcyclopropane is not a widely established method, the principles of chemoenzymatic synthesis offer a promising route to chiral cyclopropane-containing molecules.
This approach often involves the chemical synthesis of a precursor molecule, which is then selectively transformed by an enzyme. frontiersin.org For example, a racemic cyclopropane derivative could be resolved through enantioselective enzymatic hydrolysis. Enzymes have demonstrated efficacy in processing substrates with long alkyl chains, such as the conversion of octyl β-D-glucopyranoside, indicating their potential compatibility with an octylcyclopropane framework. lu.se The use of enzymes for C-C bond formation is an underexplored but powerful strategy in natural product synthesis, suggesting future possibilities for developing biocatalytic or chemoenzymatic routes to functionalized octylcyclopropanes. nih.gov
Transition-Metal-Mediated Carbene Transfer Reactions
Copper- and Rhodium-Catalyzed Approaches with Diazo Compounds
Carbenoid Insertion and Addition Reactions
Carbenoids are reactive intermediates that can be used to form cyclopropane rings through addition to double bonds. This class of reactions is particularly useful for creating cyclopropanes with specific functionalities, such as halogens.
The addition of dihalocarbenes (:CX₂) to an alkene is a direct and efficient method for synthesizing gem-dihalocyclopropanes. beilstein-journals.orgwikipedia.org These halogenated derivatives are valuable synthetic intermediates. For the synthesis of halogenated octylcyclopropanes, 1-decene is treated with a dihalocarbene precursor in the presence of a base. beilstein-journals.org
The generation of dichlorocarbene (B158193) (:CCl₂) is typically accomplished by reacting chloroform (B151607) (CHCl₃) with a strong base like sodium hydroxide (B78521). To facilitate the reaction in a two-phase system, a phase-transfer catalyst such as benzyltriethylammonium chloride (BTEAC) is often employed. beilstein-journals.orgbeilstein-journals.org The dichlorocarbene, once formed, readily adds across the double bond of 1-decene to yield 1,1-dichloro-2-octylcyclopropane. beilstein-journals.org A similar procedure using bromoform (B151600) (CHBr₃) affords 1,1-dibromo-2-octylcyclopropane. beilstein-journals.orgbeilstein-journals.org These reactions are generally clean and provide the dihalogenated products in moderate to good yields.
| Product | Carbene Precursor | Reagents | Yield | Reference |
|---|---|---|---|---|
| 1,1-dichloro-2-octylcyclopropane | Chloroform (CHCl₃) | NaOH, BTEAC, DCM | 49% | beilstein-journals.org |
| 1,1-dibromo-2-octylcyclopropane | Bromoform (CHBr₃) | NaOH, BTEAC, DCM | Not specified, but clean conversion | beilstein-journals.orgbeilstein-journals.org |
Dihalocarbene Additions for Halogenated Octylcyclopropanes
Reductive Coupling and Related Methods for Octylcyclopropane Synthesis
Reductive coupling methods provide an alternative pathway to cyclopropanes, typically by forming the ring through the reductive removal of halogens from an appropriate precursor.
This synthetic approach is a two-step process. The first step involves the synthesis of a gem-dichlorocyclopropane precursor, 1,1-dichloro-2-octylcyclopropane. This is typically achieved by reacting the starting alkene, 1-decene, with a source of dichlorocarbene (:CCl₂). metabolomicsworkbench.org Dichlorocarbene can be generated in situ from chloroform (CHCl₃) and a strong base, such as potassium t-butoxide or aqueous sodium hydroxide under phase-transfer catalysis conditions. metabolomicsworkbench.org
The second step is the reductive dehalogenation of the resulting 1,1-dichloro-2-octylcyclopropane to form octylcyclopropane. Lithium naphthalenide, a potent single-electron transfer agent, is a suitable reagent for this transformation. clockss.org It is prepared by reacting lithium metal with naphthalene (B1677914) in an ethereal solvent like tetrahydrofuran (B95107) (THF). clockss.orgrsc.org The dark green solution of the lithium naphthalenide radical anion transfers electrons to the dichlorocyclopropane. This process initiates the cleavage of the carbon-halogen bonds, ultimately leading to the formation of the parent cyclopropane ring and lithium chloride.
The intramolecular Wurtz reaction is a classic method for the formation of cycloalkanes, including cyclopropanes. uni.lufishersci.ca This method involves the dehalogenation of a dihalide with an active metal, most commonly sodium. nih.gov To synthesize octylcyclopropane via this route, a 1,3-dihaloundecane (e.g., 1,3-dibromoundecane) would be the required precursor.
The reaction is typically carried out by treating the 1,3-dihalide with finely dispersed sodium metal in an inert, anhydrous solvent such as dry ether. fishersci.ca The mechanism is thought to involve the formation of an organosodium intermediate. nih.gov A free-radical pathway has also been proposed, where one halogen is removed to form a haloalkyl radical, which then proceeds to form a carbanion that acts as a nucleophile. nih.gov This nucleophile then displaces the second halide in an intramolecular Sₙ2 reaction, closing the three-membered ring. nih.gov While intermolecular Wurtz couplings often suffer from side reactions and low yields, intramolecular reactions to form small rings like cyclopropane can be efficient. fishersci.nl Besides sodium, other metals such as zinc have also been utilized for these cyclizations. fishersci.nlfishersci.ca
Mechanistic Investigations and Chemical Reactivity of Octylcyclopropane Systems
Ring Opening and Rearrangement Pathways
The inherent strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to cleavage under various conditions, leading to highly functionalized linear products. chem960.com The nature of the reagent and the substitution pattern on the ring dictate the mechanistic course of these ring-opening reactions.
Reductive processes offer a pathway to either remove activating groups or to induce ring cleavage. A notable example involves the reductive dechlorination of gem-dihalocyclopropanes. The reaction of 2-alkyl-1,1-dichlorocyclopropanes, such as 1,1-dichloro-2-octylcyclopropane, with a single-electron transfer reagent like lithium naphthalenide results in a mixture of the corresponding dechlorinated cyclopropane and a ring-opened alkyne.
Specifically, treating 1,1-dichloro-2-octylcyclopropane with lithium naphthalene (B1677914) yields a combination of octylcyclopropane and undec-1-yne. nih.gov This transformation highlights two competing pathways: a simple reduction of the carbon-chlorine bonds to afford the saturated cyclopropane, and a more complex rearrangement involving ring-opening to form the alkyne. The mechanism of such reductive dechlorination processes often involves the stepwise transfer of electrons from the reductant (e.g., lithium naphthalenide radical anion) to the dihalocyclopropane. nih.govthermofisher.com This can lead to the formation of a carbanionic intermediate which can either be protonated to give the cyclopropane or undergo elimination and rearrangement to yield the alkyne.
| Reactant | Reagent | Products | Reaction Type | Source |
|---|---|---|---|---|
| 1,1-dichloro-2-octylcyclopropane | Lithium Naphthalene | Octylcyclopropane, Undec-1-yne | Reductive Dechlorination / Ring-Opening | nih.gov |
The cyclopropane ring can be opened by electrophilic attack, most commonly by a proton in acid-catalyzed reactions. For monosubstituted cyclopropanes like octylcyclopropane, acid-induced ring scission typically proceeds through a mechanism involving a protonated cyclopropane intermediate. The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation, following Markovnikov's rule, where the nucleophile adds to the more substituted carbon.
These reactions can be considered as formal SN1-type ring-openings. nih.gov The process is initiated by protonation of the cyclopropane ring, which weakens the C-C bonds. Subsequent cleavage of one of the C-C bonds leads to the formation of a secondary carbocation, which is then trapped by a nucleophile. The use of solvents that can also act as nucleophiles, such as alcohols or carboxylic acids, leads to solvolysis products. wikipedia.org For instance, acid-catalyzed reactions of cyclopropanated heterobicyclic alkenes with alcohol nucleophiles have been shown to proceed via an SN2-like mechanism, cleaving a C-O bond within the larger structure without opening the cyclopropane ring itself, though this highlights the utility of acid catalysis in modifying molecules containing this moiety. lookchem.com In simpler systems like octylcyclopropane, direct attack on the protonated ring is the expected pathway.
Reductive Transformations and Dechlorination Processes
Organometallic Reactions and Carbon-Carbon Bond Activation
The C-C bonds of cyclopropanes, while typically stable, can be activated by transition metals, enabling a range of synthetic transformations. This reactivity stems from the ability of transition metals to insert into the strained C-C bonds or to participate in cross-coupling reactions with cyclopropyl (B3062369) organometallic reagents.
Palladium catalysts are exceptionally versatile in organic synthesis, and they facilitate the cross-coupling of cyclopropyl groups. lookchem.com A key strategy involves the use of cyclopropyl Grignard reagents in reactions with aryl or vinyl halides, known as the Kumada-Corriu coupling, or related Negishi (organozinc) and Suzuki (organoboron) couplings. lookchem.com
For example, the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides can be used to form aryl cyclopropanes in high yields. wikipedia.org The addition of zinc bromide can mediate this reaction, "softening" the Grignard reagent and improving tolerance for functional groups. wikipedia.org This methodology is directly applicable to the synthesis of octyl-substituted aryl cyclopropanes, where an octylcyclopropyl Grignard reagent would be coupled with a suitable aryl halide. The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyclopropyl organometallic species, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Beyond palladium, other transition metals are effective in mediating reactions of cyclopropane systems. Research into the structure and reactivity of iron-based catalysts has been conducted in the context of 1-methyl-2-octylcyclopropane, indicating the relevance of this metal in transformations involving octylcyclopropane derivatives. nih.gov
Nickel-catalyzed reactions have also emerged as a powerful tool for the synthesis of alkylcyclopropanes. Intramolecular nickel-catalyzed cross-electrophile coupling of 1,3-diol derivatives provides a direct route to mono- and 1,2-disubstituted alkylcyclopropanes. nih.gov This type of transformation could be applied to precursors to generate octylcyclopropane systems. The mechanism is proposed to begin with a stereoablative oxidative addition at a secondary carbon center. nih.gov Furthermore, transition-metal-catalyzed C-H functionalization has become a significant strategy for creating complex molecules, and the use of strained rings like cyclopropanes as coupling partners is an area of active research. nih.gov
Compound and PubChem CID Table
Theoretical and Computational Chemistry Studies on Octylcyclopropane
Elucidation of Ring Strain and Conformational Preferences
Theoretical models are essential for understanding the inherent strain and conformational landscape of octylcyclopropane. These studies build upon the foundational knowledge of the parent cyclopropane (B1198618) molecule.
Quantitative Assessment of Strain Energy
The cyclopropane ring is characterized by significant ring strain, a consequence of both angle strain and torsional strain. wikipedia.org The C-C-C bond angles are constrained to 60°, a major deviation from the ideal sp³ tetrahedral angle of 109.5°. masterorganicchemistry.com This deviation leads to poor overlap of the carbon orbitals, resulting in weaker, "bent" bonds and elevated potential energy. masterorganicchemistry.com The total strain energy of the parent cyclopropane is approximately 27.5 kcal/mol. wikipedia.orgmsu.edu
Quantitative assessment of strain energy is typically achieved computationally by comparing the heat of formation of the cyclic compound with a hypothetical, strain-free acyclic reference molecule. masterorganicchemistry.comresearchgate.net High-level ab initio calculations and methods like G2, G3, and CBS-Q are used for these determinations. nih.gov For substituted cyclopropanes, homodesmotic reactions—where the number and types of bonds are conserved on both sides of the equation—are often used to calculate strain energies more accurately by canceling out other energetic effects. acs.org
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane | 6 | 0.1 |
| Cycloheptane | 7 | 6.2 |
Bond Angle Analysis and Molecular Orbital Interpretations (e.g., Walsh Model)
Two primary theoretical models describe the unique bonding in cyclopropane: the Coulson-Moffitt model and the Walsh model. The Coulson-Moffitt model proposes that to minimize angle strain, the carbon atoms use hybrid orbitals with more p-character for the internal C-C bonds, resulting in "bent bonds" where the electron density is concentrated outside the direct line between the nuclei. thieme-connect.com This model also implies that the exocyclic C-H bonds have a higher s-character than in typical alkanes. thieme-connect.com
The Walsh model provides a more detailed molecular orbital (MO) picture. caltech.edu It assumes the carbon atoms are sp² hybridized. rsc.orgwiley-vch.de Two sp² orbitals from each carbon form the exocyclic C-H bonds, while the third sp² orbital from each carbon points toward the center of the ring. These three sp² orbitals combine to form a set of three MOs. The remaining p-orbital on each carbon atom lies in the plane of the ring and they combine to form a second set of three MOs. caltech.edu The highest occupied molecular orbitals (HOMOs) of cyclopropane have significant π-character, which explains its alkene-like reactivity in many reactions. caltech.edufiveable.me This model successfully rationalizes the ability of the cyclopropyl (B3062369) group to conjugate with adjacent π-systems. thieme-connect.com
For octylcyclopropane, the C-C bond between the ring and the octyl group would involve one of the ring's high s-character orbitals. The conformational preference of the octyl group relative to the ring is critical. Computational studies on substituted cyclopropanes show a preference for a bisected conformation, where the substituent avoids eclipsing the ring's C-C bonds, as this allows for maximum overlap between the substituent's orbitals and the Walsh orbitals of the ring. caltech.edu The long octyl chain would likely adopt a staggered, low-energy conformation to minimize its own internal steric interactions. algoreducation.comsmu.edu
Effects of Substituents on Ring Strain in Octylcyclopropane Systems
The nature of the substituent has a pronounced effect on the geometry and stability of the cyclopropane ring. thieme-connect.com Electron-withdrawing π-acceptor groups can stabilize the ring by accepting electron density from the high-energy Walsh orbitals, leading to a shortening of the distal C-C bond and a lengthening of the vicinal C-C bonds. thieme-connect.com Conversely, electron-donating groups can have more complex effects where inductive and resonance contributions may compete. thieme-connect.com
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of reactions involving cyclopropanes. utdallas.edu These calculations allow researchers to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. acs.org
For reactions involving octylcyclopropane, computational studies would focus on several key areas:
Ring-Opening Reactions: The high ring strain makes cyclopropanes susceptible to ring-opening. msu.edu DFT calculations can model the transition states for these processes, which can be initiated by electrophiles, radicals, or transition metals. The calculations would reveal whether the ring-opening is concerted or stepwise and predict the activation energy barrier for the reaction.
Cyclopropanation: The formation of octylcyclopropane, for example, through the addition of a carbene to 1-nonene, can be modeled computationally. Studies on rhodium-, iron-, and ruthenium-catalyzed cyclopropanations have used DFT to investigate the active catalytic species (often a metal-carbene), the pathway of carbene transfer, and the factors controlling reactivity. acs.orgresearchgate.netresearchgate.net The calculations can distinguish between different proposed mechanisms, such as inner-sphere versus outer-sphere pathways or concerted versus stepwise radical mechanisms. researchgate.netresearchgate.net
Influence of the Octyl Group: In any simulated reaction, the octyl group would be explicitly included in the model. Its steric bulk would influence the trajectory of attack by a reagent and could sterically disfavor certain transition states, thereby directing the reaction pathway. For example, in a catalytic reaction, the octyl group would affect how the molecule docks into the catalyst's active site.
Prediction of Stereochemical Outcomes and Reactivity Profiles
The stereoselectivity of a reaction is determined by the relative energy differences between the transition states leading to different stereoisomeric products. nih.gov A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major product.
Predicting Diastereo- and Enantioselectivity: For reactions forming or reacting at octylcyclopropane, DFT calculations can be used to model the various possible transition states. For instance, in a cyclopropanation reaction of an alkene to form a substituted octylcyclopropane, the approach of the alkene to the carbene can lead to cis or trans products. Computational models can calculate the activation energies for both pathways, allowing for a prediction of the diastereomeric ratio, which often shows good agreement with experimental results. Similarly, in asymmetric catalysis, calculations can explain the origin of enantioselectivity by modeling the interactions between the substrate, reagent, and chiral catalyst. researchgate.net
Reactivity Profiles: The reactivity of octylcyclopropane is directly related to its structure. The high energy of the strained C-C bonds makes them reactive. nih.gov Computational studies can quantify this reactivity. For example, in a nickel-catalyzed cross-coupling reaction to synthesize alkylcyclopropanes, computational studies have been used to elucidate the mechanism involving halogen atom abstraction and a subsequent intramolecular Sₙ2-type ring closure, explaining the observed stereoconvergence. researchgate.net The steric hindrance provided by the octyl group would be a key factor in modeling the accessibility of the ring's bonds to reagents, thereby influencing the regioselectivity and rate of reaction. Computational models can also predict how the octyl group might influence the radical lifetime in radical-mediated reactions. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization of Octylcyclopropane Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds, including octylcyclopropane. measurlabs.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule. measurlabs.comazooptics.com
¹H NMR Spectroscopy
In the ¹H NMR spectrum of octylcyclopropane, distinct signals correspond to the different types of protons in the molecule.
Octyl Chain Protons : The long alkyl chain produces characteristic signals. The terminal methyl group (CH₃) typically appears as a triplet in the upfield region of the spectrum, around 0.8-0.9 ppm. mdpi.com The adjacent methylene (B1212753) group (CH₂) and the other methylene groups along the chain create a complex multiplet, usually observed around 1.2-1.6 ppm. mdpi.com
Cyclopropyl (B3062369) Protons : The protons attached to the cyclopropane (B1198618) ring are chemically distinct and highly informative. Due to the ring's unique electronic structure and magnetic anisotropy, these protons are significantly shielded and appear in the most upfield region of the spectrum, typically between -0.2 and 0.8 ppm. The proton on the carbon attached to the octyl group (the methine proton) will appear as a multiplet, while the four protons on the other two carbons of the ring will also produce complex multiplets due to geminal and vicinal coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon framework. For octylcyclopropane, the spectrum would show distinct signals for each chemically non-equivalent carbon atom, confirming the presence of eleven carbons in total. The carbons of the cyclopropane ring are highly shielded and appear at very low chemical shift values, often below 20 ppm. The carbons of the octyl chain would appear at chemical shifts typical for alkanes, generally between 14 ppm (for the terminal methyl carbon) and 35 ppm.
Stereochemical Assignment
For substituted octylcyclopropanes, such as those with additional groups on the cyclopropane ring, NMR is crucial for determining stereochemistry (i.e., cis/trans isomerism). For example, in 1,2-disubstituted cyclopropanes, the coupling constants (³J) between the vicinal protons on the ring differ for cis and trans isomers. Generally, the ³Jcis coupling constant is larger (typically 8-10 Hz) than the ³Jtrans coupling constant (typically 4-6 Hz). This difference allows for unambiguous assignment of the relative stereochemistry. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can also be used to determine spatial proximity between protons, further confirming stereochemical relationships. rsc.org
| Proton/Carbon Type | Technique | Expected Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| Cyclopropyl Protons (CH, CH₂) | ¹H NMR | -0.2 – 0.8 | Upfield, complex multiplets due to small ring environment |
| Octyl Chain Protons (CH₂) | ¹H NMR | 1.2 – 1.6 | Large, overlapping multiplet signal |
| Terminal Methyl Protons (CH₃) | ¹H NMR | ~0.9 | Triplet signal |
| Cyclopropyl Carbons | ¹³C NMR | < 20 | Highly shielded (upfield) signals |
| Octyl Chain Carbons | ¹³C NMR | 14 – 35 | Typical alkane region signals |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nist.gov For octylcyclopropane (C₁₁H₂₂), electron ionization mass spectrometry (EI-MS) provides key data for its confirmation.
Molecular Ion Confirmation
The NIST WebBook of Chemistry lists the molecular weight of octylcyclopropane as 154.29 g/mol . nist.gov In an EI-MS experiment, the molecule is ionized to form a molecular ion (M⁺•), which would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of a peak at m/z 154 confirms the elemental formula of C₁₁H₂₂. High-resolution mass spectrometry can determine this mass with high precision, further validating the molecular formula.
Fragmentation Analysis
The fragmentation of the octylcyclopropane molecular ion provides structural clues. Alkylcyclopropanes typically undergo characteristic fragmentation pathways:
Alpha-Cleavage : The most common fragmentation is the cleavage of the bond between the cyclopropane ring and the alkyl chain. For octylcyclopropane, this would involve the loss of a heptyl radical (•C₇H₁₅), resulting in a prominent peak at m/z 57, corresponding to the [C₄H₉]⁺ ion, or the loss of the octyl radical (•C₈H₁₇) to give a cyclopropyl cation at m/z 41.
Ring Opening : The cyclopropane ring can open to form an isomeric alkene radical cation, which then undergoes further fragmentation typical of alkenes. This can lead to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups), such as m/z 43, 57, 71, and 85.
Loss of Small Alkenes : Fragmentation can also occur through the elimination of small neutral molecules like ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) from larger fragments.
Analysis of the mass spectrum of 1-methyl-2-octylcyclopropane shows significant peaks that can be related to these processes, helping to build a picture of fragmentation for similar structures. nih.gov
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 154 | [C₁₁H₂₂]⁺• | Molecular Ion (M⁺•) |
| 111 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 83 | [C₆H₁₁]⁺ | Fragment from ring opening and cleavage |
| 69 | [C₅H₉]⁺ | Common fragment from alkene-like cleavage |
| 55 | [C₄H₇]⁺ | Common fragment from alkene-like cleavage |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation or allyl cation |
Gas Chromatography for Purity Assessment and Isomer Separation
Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. skpharmteco.com It is exceptionally well-suited for assessing the purity of octylcyclopropane and for separating it from isomers or other components in a mixture. vurup.sk The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. vurup.sk
Purity Assessment
In a GC analysis, a pure sample of octylcyclopropane will produce a single, sharp peak at a characteristic retention time under specific analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). The presence of additional peaks indicates impurities. By integrating the area under each peak, the relative concentration of octylcyclopropane and any impurities can be accurately quantified, thus determining the sample's purity.
Isomer Separation
GC is particularly powerful for separating isomers, which often have very similar physical properties. vurup.sk Positional isomers (e.g., 1-cyclopropyl-octane vs. 2-cyclopropyl-octane) or stereoisomers (cis/trans) of substituted octylcyclopropanes will interact differently with the stationary phase, leading to different retention times and enabling their separation. nist.gov The choice of stationary phase is critical; non-polar phases like squalane (B1681988) or polar phases like those containing cyanopropyl groups can offer different selectivities for hydrocarbon isomers. nist.govsigmaaldrich.com
The NIST WebBook provides specific retention data for octylcyclopropane, which is invaluable for method development and identification.
| Parameter | Value |
|---|---|
| Retention Index (Kovats) | 1115.7 |
| Column Type | Capillary |
| Stationary Phase | Squalane |
| Temperature | 100 °C (Isothermal) |
| Reference | Schomburg and Dielmann, 1973 |
Research into Biologically Relevant Octylcyclopropane Analogues
Cyclopropane (B1198618) Fatty Acids Featuring Octyl Substituents
Cyclopropane fatty acids (CPFAs) are a unique class of lipids where a three-membered ring is incorporated into the acyl chain. The presence of an octyl group attached to or as part of the cyclopropane moiety defines a specific subgroup of these molecules, which have been identified in various organisms and are subjects of mechanistic studies.
Identification and Distribution in Biological Matrices
Octyl-substituted cyclopropane fatty acids are not ubiquitous but have been identified in specific biological systems, ranging from microorganisms to food products. Their presence is often linked to microbial activity, where they are biosynthesized from unsaturated fatty acid precursors.
One of the most well-documented examples is Dihydrosterculic acid , chemically known as 8-(2-octylcyclopropyl)octanoic acid. nih.govontosight.ainih.gov This saturated 19-carbon CPFA is a derivative of oleic acid and has been identified in the lipids of various bacteria, including Escherichia coli and Serratia marcescens. nih.govavantiresearch.com Its biosynthesis involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of the unsaturated fatty acid precursor. avantiresearch.com Beyond bacteria, dihydrosterculic acid has been detected in foods of animal origin, particularly dairy products like cheese, and its presence is correlated with the use of silage in cattle feed. researchgate.net Consequently, it has been found in human adipose tissue, serum, and breastmilk, indicating its entry into the human diet and metabolism. researchgate.net
Another identified octylcyclopropane fatty acid is 2-octyl-cyclopropanetetradecanoic acid . This 24-carbon chain fatty acid was identified during the comparative analysis of fatty acid profiles in microalgae of the Chlorella-clade. mdpi.com Specifically, it was found in the thermotolerant strain Meyerella thermotolerans, where cyclic fatty acids constituted a significant portion of the total fatty acid content. mdpi.com The presence of such long-chain CPFAs in microalgae suggests they may play a role in membrane stabilization under specific environmental conditions. mdpi.com
The distribution of these fatty acids is summarized in the table below.
| Compound Name | Chemical Structure | Biological Source(s) |
| Dihydrosterculic acid | 8-(2-octylcyclopropyl)octanoic acid | Bacteria (E. coli, S. marcescens), Dairy Products, Human Tissues (adipose, serum, breastmilk) nih.govavantiresearch.comresearchgate.net |
| 2-octyl-cyclopropanetetradecanoic acid | Not specified | Microalgae (Meyerella thermotolerans) mdpi.com |
Synthetic Routes to Isotopically Labeled Cyclopropane Fatty Acids for Mechanistic Probes
Understanding the biological roles and metabolic pathways of CPFAs often requires isotopically labeled versions of these molecules for use as mechanistic probes. The total synthesis of labeled (9R,10S)-dihydrosterculic acid (the common isomer of 8-(2-octylcyclopropyl)octanoic acid) highlights a strategic approach to incorporate isotopes like deuterium (B1214612) at specific positions.
A key study reports a total synthesis that enables the introduction of deuterium to probe the biochemical desaturation of dihydrosterculic acid into the toxic sterculic acid. The synthetic strategy involved several key steps:
Chiral Pool Synthesis : The synthesis began from a known chiral building block to establish the correct stereochemistry of the final product.
Diastereoselective Cyclopropanation : A crucial step was the formation of the cyclopropane ring. This was achieved using a diastereoselective Corey-Chaykovsky reaction on a chiral α,β-unsaturated sulfoxide (B87167). This reaction uses a sulfur ylide to transfer a methylene group, stereoselectively forming the three-membered ring.
Isotope Incorporation via Lithium-Sulfoxide Exchange : To introduce the deuterium label, a lithium-sulfoxide exchange was performed. Treatment of the cyclopropyl (B3062369) sulfoxide intermediate with t-butyllithium generates a transient cyclopropyl lithium species. This highly reactive intermediate was then quenched with a deuterated methanol (B129727) (MeOD) source. A critical finding was that this quenching step needed to be extremely rapid (occurring in seconds) to achieve high levels of deuterium incorporation and prevent the intermediate from being protonated by residual solvent molecules.
Chain Elaboration and Final Product Formation : Following the successful and stereospecific incorporation of deuterium, the molecule was further elaborated through standard organic transformations to append the remaining portion of the fatty acid chain and hydrolyze the ester to yield the final isotopically labeled dihydrosterculic acid.
This synthetic route provides a powerful tool for studying the enzymes and mechanisms involved in the metabolism of cyclopropane fatty acids in biological systems.
Cyclopropane-Containing Bioactive Scaffolds
The rigid, three-dimensional structure of the cyclopropane ring makes it a valuable motif in medicinal chemistry. When combined with other pharmacologically important scaffolds, such as iminosugars, and modified with lipophilic chains like an octyl group, it can lead to novel compounds with potential therapeutic applications.
Synthesis of Octyl-Modified Cyclopropane Iminosugars and Derivatives
Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and have applications in various therapeutic areas. Fusing a cyclopropane ring to an iminosugar scaffold creates a conformationally constrained bicyclic system that can enhance binding selectivity and activity. The addition of an N-octyl group can further modulate the molecule's biological properties, often increasing its lipophilicity and interaction with cellular membranes.
The synthesis of such complex molecules can be envisioned through a combination of established synthetic strategies:
Preparation of a Chiral Piperidinone Intermediate : A common approach starts from a readily available chiral precursor, such as the amino acid L-serine. nih.govacs.org Through a series of steps including protection, reduction, and cyclization (often via ring-closing metathesis), a chiral α,β-unsaturated piperidinone (a six-membered ring lactam) is prepared. researchgate.net
Stereoselective Cyclopropanation : The key cyclopropane ring is installed via a stereoselective reaction on the α,β-unsaturated piperidinone. A sulfur ylide-mediated cyclopropanation has been shown to be highly effective, yielding the bicyclic cyclopropane-fused lactam with excellent stereocontrol. nih.govacs.org
Reduction and Deprotection : The lactam and any protecting groups are then reduced to generate the core bicyclic iminosugar scaffold.
N-Alkylation with an Octyl Group : The final modification involves the attachment of the octyl chain to the ring nitrogen. This is typically achieved through a standard N-alkylation reaction, where the secondary amine of the iminosugar is reacted with an octyl halide (e.g., octyl bromide) in the presence of a mild base. This method has been successfully used to prepare various N-alkylated iminosugars, including N-octyl derivatives.
This modular synthetic strategy allows for the creation of a library of octyl-modified cyclopropane iminosugars with varying stereochemistries for biological evaluation. researchgate.net
Exploration of Cyclopropane Derivatives in Chemical Biology Research
Cyclopropane derivatives, including those with octyl modifications, are valuable tools in chemical biology for probing and modulating biological processes. Their unique structural and electronic properties confer metabolic stability and conformational rigidity, making them attractive as enzyme inhibitors and molecular probes.
Enzyme Inhibition and Receptor Modulation : Cyclopropane-containing fatty acids isolated from the marine bacterium Labrenzia sp., which possess structures related to octylcyclopropane motifs, have demonstrated significant biological activity. These compounds showed antimicrobial effects and, notably, acted as potent partial agonists at the G-protein coupled receptor GPR84. GPR84 is highly expressed on immune cells and is activated by medium-chain fatty acids, implicating these bacterial metabolites in modulating host immune responses.
Mechanistic Probes : The inherent strain of the cyclopropane ring makes it a reactive entity under certain enzymatic conditions, while also being stable in general physiological environments. This duality allows cyclopropane-containing molecules to act as mechanism-based inhibitors or probes for specific enzymes. For example, the introduction of a cyclopropane ring into a substrate can help elucidate the spatial and electronic requirements of an enzyme's active site.
Scaffolds in Drug Design : The cyclopropyl group is considered a "bioisostere" of a double bond or a gem-dimethyl group, but with a more rigid and defined three-dimensional structure. This rigidity can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity. The inclusion of an octyl chain can enhance membrane permeability or target the molecule to lipid-rich environments, a strategy often employed in the design of drugs targeting membrane-bound proteins or lipid metabolic pathways.
Emerging Research Applications and Future Perspectives of Octylcyclopropane Chemistry
Utilization in Polymer Chemistry and Material Science
The demand for advanced polymers with tailored properties has driven research into new and innovative monomers. The unique structural and electronic properties of the cyclopropane (B1198618) ring make octylcyclopropane and its functionalized derivatives intriguing candidates for the development of novel polymeric materials.
A significant trend in modern polymer chemistry is the shift from fossil-based feedstocks to renewable resources to promote sustainability. wikidata.org Lipids, such as those found in plant oils, are abundant, biodegradable, and biocompatible, making them excellent candidates for creating "green" monomers. wikidata.orgnih.gov The chemical modification of fatty acids, a primary component of lipids, provides a direct route to functional molecules suitable for macromolecular synthesis.
Research has demonstrated that the double bonds in fatty acid esters, like methyl oleate (B1233923), can be converted into cyclopropane rings. wikipedia.org For example, the reaction of methyl oleate with ethyl diazoacetate can produce diesters containing a cyclopropane structure. wikipedia.org These resulting cyclopropanated lipids are not merely chemical curiosities; they are versatile precursors to valuable monomers. Through standard chemical transformations, these intermediates can be converted into monomers with reactive functional groups necessary for polymerization:
Hydrolysis of the ester groups yields diacids and triacids. wikipedia.org
Reduction of the ester groups produces diols and triols. wikipedia.org
These resulting diacids or diols, which feature an octyl-substituted cyclopropane unit within their backbone, can then serve as monomers in step-growth polymerization processes, such as the formation of polyesters or polyamides. The incorporation of the octylcyclopropane moiety into the polymer chain is expected to impart unique physical properties, including altered flexibility, thermal stability, and crystallinity, due to the presence of the bulky alkyl group and the rigid cyclopropane ring.
Octylcyclopropane as a Model System for Fundamental Organic Chemistry Studies
The inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it a valuable substrate for studying a variety of chemical reactions and fundamental principles in organic chemistry. The presence of a long, non-polar octyl chain provides a model system to investigate the influence of sterically demanding and lipophilic substituents on reaction mechanisms, regioselectivity, and stereoselectivity.
Derivatives of octylcyclopropane have been utilized in studies exploring:
Ring-opening reactions: The reaction of 1,1-dichloro-2-octylcyclopropane with lithium naphthalene (B1677914), a single-electron transfer reagent, has been studied to understand the mechanisms of reductive dechlorination and subsequent rearrangement pathways, which yield a mixture of octylcyclopropane and undec-1-yne. fishersci.ca
Surface Chemistry: The cyclopropanation of vinyl-terminated self-assembled monolayers (SAMs) using reagents that generate dihalocarbenes provides a method to create octylcyclopropane derivatives directly on a surface. fishersci.nl This serves as a model for studying organic reactions in two-dimensional, confined environments, which is crucial for the development of functionalized surfaces and nanomaterials.
Enantioselective Synthesis: The development of methods for the asymmetric synthesis of substituted cyclopropanes is a significant area of research. thegoodscentscompany.com Using derivatives of octylcyclopropane in these studies helps to test the limits and applicability of chiral catalysts and reagents on substrates containing long alkyl chains, which are representative of those found in many natural products. thegoodscentscompany.comnih.gov
These examples highlight how the octylcyclopropane framework serves as a practical tool for probing fundamental chemical reactivity, offering insights that are applicable to more complex molecular targets.
Exploration of Novel Synthetic Pathways and Chemical Transformations
The utility of octylcyclopropane in any application hinges on the ability to synthesize it and its derivatives efficiently and to understand their subsequent chemical behavior. Research in this area is active, focusing on both the creation of the cyclopropane ring and its transformation into other functional groups.
Several methods have been established for the synthesis of octylcyclopropane derivatives. The choice of pathway often depends on the desired substitution pattern on the cyclopropane ring.
| Starting Material | Reagents | Product | Reaction Type | Reference |
| Dec-1-ene | Bromoform (B151600), NaOH, BTEAC | 1,1-dibromo-2-octylcyclopropane | Dihalocarbene Addition | fishersci.nl |
| Dec-1-ene | Chloroform (B151607), NaOH, BTEAC | 1,1-dichloro-2-octylcyclopropane | Dihalocarbene Addition | fishersci.nl |
| Dec-1-ene | Ethyl diazoacetate, CuSO₄ | Ethyl 2-(n-octyl)cyclopropanecarboxylate | Carbene Cycloaddition | fishersci.at |
| 1,1-dichloro-2-octylcyclopropane | Lithium naphthalene | Cyclopropane, octyl- | Reductive Dechlorination | fishersci.ca |
Table 1: Selected Synthetic Pathways to Octylcyclopropane and its Derivatives.
Once formed, the octylcyclopropane core can undergo a variety of chemical transformations, allowing for the creation of diverse molecular structures.
Functional Group Interconversion: Ester-functionalized octylcyclopropanes can be readily converted to other useful groups. For instance, ethyl 2-(n-octyl)cyclopropanecarboxylate can be hydrolyzed with sodium hydroxide (B78521) to yield 2-(n-octyl)cyclopropanecarboxylic acid, which can then be treated with thionyl chloride to produce the highly reactive 2-(n-octyl)cyclopropanecarbonyl chloride. fishersci.at This acyl chloride is a valuable intermediate for forming amides and other ester derivatives.
Elimination Reactions: Dihalogenated octylcyclopropanes can serve as precursors to cyclopropenes. The treatment of 1,2,2-tribromo-1-octylcyclopropane has been used to prepare 1-octylcyclopropene, a strained alkene with unique reactivity. indiamart.com
Ring-Opening Reactions: As mentioned previously, reductive ring-opening of 1,1-dichloro-2-octylcyclopropane can lead to the formation of linear alkynes like undec-1-yne, demonstrating a method to convert a cyclic structure into an acyclic one with high functionality. fishersci.ca Furthermore, donor-acceptor cyclopropanes can undergo facile ring-opening and cycloaddition reactions, a principle that can be extended to appropriately substituted octylcyclopropane systems to build complex molecular frameworks. wikipedia.orgnih.gov
The continued exploration of these and other synthetic and transformative reactions is essential for unlocking the full potential of octylcyclopropane chemistry in its target applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for octyl-substituted cyclopropane, and how do reaction conditions influence yield?
- Methodological Answer : Octyl-cyclopropane synthesis typically employs cyclopropanation via [2+1] cycloaddition (e.g., Simmons–Smith reaction) or transition-metal-catalyzed insertions (e.g., GaCl₃-catalyzed reactions with isocyanides ). Key factors include:
- Strain management : Optimize temperature (e.g., –20°C to 25°C) to balance ring strain and reactivity .
- Substrate compatibility : Use alkyl halides (e.g., octyl iodide) with Zn/Cu couples or carbene precursors .
- Characterization : Confirm regioselectivity via (cyclopropane protons at δ 0.5–1.5 ppm) and mass spectrometry .
Q. How can the purity and identity of octyl-cyclopropane derivatives be validated experimentally?
- Methodological Answer :
- Chromatography : Employ silica gel column chromatography with hexane/ethyl acetate gradients to isolate pure compounds .
- Spectroscopy : Use to detect cyclopropane carbons (δ 5–15 ppm) and IR for alkyl chain C–H stretches (~2850–2960 cm) .
- X-ray crystallography : Resolve bond angles (e.g., ~60° for cyclopropane) to confirm structural integrity .
Q. What are the key thermodynamic properties of octyl-cyclopropane relevant to storage and handling?
- Methodological Answer :
- Stability : Cyclopropane’s strain energy (~27 kcal/mol) necessitates inert atmospheres (N₂/Ar) and low-temperature storage (–20°C) to prevent ring-opening .
- Thermochemical data : Refer to NIST WebBook for enthalpy of formation (ΔH) and heat capacity (C) .
Advanced Research Questions
Q. How do computational force fields (e.g., OPLS-AA) model octyl-cyclopropane’s conformational dynamics, and what limitations exist?
- Methodological Answer :
- Parameterization : Adjust bond angles (e.g., 60°) and torsional terms in OPLS-AA to match quantum mechanics (QM) data for cyclopropane .
- Validation : Compare molecular dynamics (MD) simulations with QM-derived low-energy conformers (e.g., chair vs. twist-boat) .
- Limitations : Force fields may underestimate strain-induced reactivity in polar solvents .
Q. What strategies mitigate contradictory spectroscopic data in cyclopropane functionalization studies?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR, X-ray, and computational data to resolve ambiguities (e.g., distinguishing regioisomers) .
- Error analysis : Quantify signal-to-noise ratios in and calibrate instrumentation with standards .
- Peer review : Pre-publish datasets in repositories (e.g., Zenodo) for community validation .
Q. How can catalytic insertion reactions into octyl-cyclopropane be optimized for enantioselective synthesis?
- Methodological Answer :
- Chiral catalysts : Use Pd(0) complexes with BINAP ligands to achieve asymmetric cyclopropane opening .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic insertion rates while minimizing side reactions .
- Kinetic studies : Monitor enantiomeric excess (ee) via chiral HPLC and adjust catalyst loading (1–5 mol%) .
Q. What ethical and reproducibility challenges arise in publishing cyclopropane research, and how are they addressed?
- Methodological Answer :
- Data transparency : Share raw NMR/MS files in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Conflict of interest : Disclose funding sources (e.g., industry partnerships) that may bias synthetic route selection .
- Reproducibility : Document reaction conditions exhaustively (e.g., syringe pump rates for slow additions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
